Biotin-PEG6-alcohol

Description

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCUGLZFTQXZRR-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of Biotin-PEG6-alcohol

An In-depth Technical Guide to Biotin-PEG6-alcohol

Introduction

This compound is a heterobifunctional molecule widely utilized in biomedical research and drug development. It incorporates three key chemical moieties: a biotin group, a hexaethylene glycol (PEG6) spacer, and a terminal primary alcohol. This unique combination of features makes it a valuable tool for biotinylation, the process of attaching a biotin label to a molecule of interest. The biotin group provides a high-affinity handle for detection and purification via its interaction with streptavidin or avidin.[1] The PEG6 linker enhances water solubility, improves pharmacokinetic properties, and provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance.[1][2] The terminal hydroxyl group offers a reactive site for conjugation to various functional groups.[3][4]

This molecule is particularly prominent as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, where it is used in the synthesis of molecules designed to selectively degrade target proteins within cells.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a biotin molecule linked via a pentanamide bond to a hexaethylene glycol chain, which is terminated with a primary alcohol.

-

IUPAC Name: N-(17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

-

Chemical Formula: C₂₂H₄₁N₃O₈S

-

CAS Number: 906099-89-6

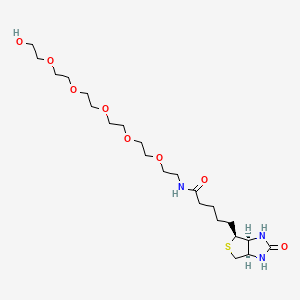

The chemical structure is visualized in the diagram below.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 507.64 g/mol | |

| Exact Mass | 507.2614 g/mol | |

| Purity | ≥95% to >99% (Varies by supplier) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | |

| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | |

| Storage (Solution) | In solvent at -80°C for up to 6 months; -20°C for up to 1 month. |

Experimental Protocols and Applications

This compound is a versatile reagent. The terminal hydroxyl group can be activated or modified to react with various functional groups, such as carboxylic acids (via esterification), isocyanates (to form urethanes), or activated acids (like NHS esters).

Generalized Protocol for Conjugation to a Carboxylic Acid

This protocol describes a general method for conjugating this compound to a molecule containing a carboxylic acid group using carbodiimide chemistry.

-

Dissolution: Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous organic solvent (e.g., DMF or DCM).

-

Activation: Add 1.5 equivalents of a carbodiimide activator, such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 1.5 equivalents of an activator adjunct, such as NHS (N-Hydroxysuccinimide), to the solution. Stir at room temperature for 1-2 hours to form the active NHS ester.

-

Conjugation: Add 1.2 equivalents of this compound to the reaction mixture. If EDC is used, the reaction can often be performed as a one-pot synthesis by adding the this compound at the same time as the coupling reagents.

-

Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Purification: Upon completion, filter the reaction mixture to remove any urea by-product (if DCC is used). Purify the resulting Biotin-PEG6-conjugate using flash column chromatography or preparative HPLC.

-

Verification: Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Application as a PROTAC Linker

This compound serves as a foundational linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for utilizing this compound in PROTAC synthesis is depicted below.

References

Biotin-PEG6-alcohol chemical properties and solubility

An In-Depth Technical Guide to Biotin-PEG6-alcohol: Chemical Properties and Solubility

Introduction

This compound is a heterobifunctional molecule incorporating a biotin moiety, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal primary hydroxyl group.[1][2][3] This structure provides a versatile tool for researchers in bioconjugation, drug delivery, and diagnostics. The biotin group allows for high-affinity binding to avidin and streptavidin, while the PEG spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules.[4] The terminal alcohol (-OH) group serves as a reactive handle for further chemical modifications.[4] This guide provides a detailed overview of the chemical properties and solubility of this compound for professionals in research and drug development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for accurate experimental design, including reaction stoichiometry and solution preparation.

| Property | Value | Reference(s) |

| CAS Number | 906099-89-6 | |

| Molecular Formula | C₂₂H₄₁N₃O₈S | |

| Molecular Weight | 507.64 g/mol | |

| Exact Mass | 507.2614 | |

| Appearance | White to off-white solid; may be a waxy solid | |

| Purity | Typically ≥98% | |

| Elemental Analysis | C: 52.05%, H: 8.14%, N: 8.28%, O: 25.21%, S: 6.32% |

Solubility

The solubility of a compound is a critical parameter for its application in biological and chemical systems. The PEG6 chain in this compound significantly enhances its aqueous solubility. Detailed solubility information is provided in the table below.

| Solvent | Solubility | Reference(s) |

| DMSO (Dimethyl Sulfoxide) | Soluble; up to 100 mg/mL (196.99 mM). Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic. | |

| Water | Soluble | |

| DMF (Dimethylformamide) | Soluble | |

| DCM (Dichloromethane) | Soluble | |

| Aqueous Formulation 1 | ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | |

| Aqueous Formulation 2 | ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). | |

| Oil-based Formulation | ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% Corn Oil. |

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., Water, PBS)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable analytical instrument for quantification

Methodology:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample is recommended.

-

Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a calibrated analytical method like HPLC.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which is a common starting point for creating working solutions for various assays.

Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous, newly opened DMSO

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes or vials

Methodology:

-

Weigh the desired amount of this compound (e.g., 10 mg) into a sterile vial.

-

Add the calculated volume of fresh DMSO to achieve the target concentration. For 10 mg to make a 100 mg/mL solution, add 100 µL of DMSO.

-

Vortex the mixture thoroughly.

-

If the compound does not fully dissolve, place the vial in an ultrasonic bath and sonicate until the solution is clear. Gentle warming can also be applied if necessary.

-

Once dissolved, the stock solution can be used immediately or aliquoted into smaller volumes for storage.

-

For long-term storage (months), store aliquots at -20°C or -80°C. For short-term storage (days to weeks), 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Logical Pathway in PROTAC Development

This compound is frequently used as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The diagram below illustrates this logical relationship.

Caption: Logical pathway of this compound as a linker in PROTAC action.

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG6-alcohol (Biotin-PEG6-OH), a valuable heterobifunctional linker used extensively in biomedical research and drug development. This document details the chemical synthesis pathway, purification methodologies, and analytical characterization of the final product.

Introduction

This compound is a molecule that incorporates a biotin moiety, a hexaethylene glycol (PEG6) spacer, and a terminal primary alcohol functional group. The biotin component allows for strong and specific binding to avidin and streptavidin, a principle widely exploited for detection, purification, and targeting applications. The hydrophilic PEG6 linker enhances solubility in aqueous media, reduces steric hindrance, and minimizes non-specific binding. The terminal hydroxyl group provides a versatile handle for further chemical modifications, such as the attachment of drugs, probes, or other biomolecules.

Due to these properties, this compound is a key reagent in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the coupling of an activated biotin derivative with a protected hexaethylene glycol amine, followed by the deprotection of the terminal alcohol group. A common strategy employs a tert-butyl ether protecting group for the hydroxyl function.

Synthesis Pathway

The overall synthetic scheme can be visualized as a two-step process:

-

Coupling Reaction: An amine-reactive biotin derivative, such as Biotin-NHS ester, is reacted with an amino-PEG6-alcohol derivative where the alcohol is protected, for instance, as a tert-butyl ether (H2N-PEG6-OtBu). This reaction forms a stable amide bond.

-

Deprotection: The tert-butyl ether protecting group is removed under acidic conditions to yield the final this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Step 1: Synthesis of tert-butyl protected Biotin-PEG6 (Biotin-PEG6-OtBu)

This procedure is adapted from the synthesis of similar Biotin-PEG derivatives found in the literature.

-

Materials:

-

Biotin-NHS ester

-

Amino-PEG6-tert-butyl ether (H2N-PEG6-OtBu)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Biotin-NHS ester (1.0 eq) and H2N-PEG6-OtBu (1.1 eq) in anhydrous DMF.

-

Add triethylamine (1.5 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into saturated brine and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Biotin-PEG6-OtBu.

-

Step 2: Deprotection of Biotin-PEG6-OtBu to yield this compound

This step involves the acidic cleavage of the tert-butyl ether protecting group.

-

Materials:

-

Crude Biotin-PEG6-OtBu from Step 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the crude Biotin-PEG6-OtBu in dichloromethane.

-

Add trifluoroacetic acid (e.g., 20% v/v in DCM) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual reagents. Silica gel column chromatography is a common and effective method for this purpose.

Purification Workflow

Experimental Protocol for Purification

-

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The exact gradient should be optimized based on TLC analysis.

-

-

Procedure:

-

Prepare a silica gel column in the chosen non-polar eluent (e.g., 100% dichloromethane).

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradually increasing gradient of the polar solvent (methanol).

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound as a white to off-white solid.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Biotin-NHS ester | C₁₄H₁₉N₃O₅S | 341.38 |

| Amino-PEG6-tert-butyl ether | C₁₆H₃₅NO₆ | 337.45 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₄₁N₃O₈S |

| Molecular Weight | 507.64 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% (by HPLC) |

| Solubility | Soluble in water, DMSO, DCM, DMF |

Table 3: Representative Synthesis and Purification Data

| Parameter | Value |

| Synthesis | |

| Molar ratio (Biotin-NHS:H2N-PEG6-OtBu) | 1 : 1.1 |

| Reaction Time (Coupling) | 12 hours |

| Reaction Temperature (Coupling) | Room Temperature |

| Reaction Time (Deprotection) | 2-4 hours |

| Reaction Temperature (Deprotection) | Room Temperature |

| Purification | |

| Chromatographic Support | Silica Gel |

| Eluent System | Dichloromethane/Methanol Gradient |

| Overall Yield (Theoretical) | 60-80% (This is an estimated range and can vary) |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

This comprehensive guide provides a solid foundation for the successful synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

Biotin-PEG6-alcohol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Biotin-PEG6-alcohol, a versatile heterobifunctional linker used extensively in biomedical research and drug development.

Core Properties of this compound

This compound is a chemical compound that incorporates a biotin moiety, a hexa-polyethylene glycol (PEG6) spacer, and a terminal primary alcohol. This unique structure imparts valuable characteristics for bioconjugation, enhancing the solubility and reducing the steric hindrance of the conjugated molecules.

| Property | Value | Source(s) |

| Chemical Formula | C22H41N3O8S | [1] |

| Molecular Weight | 507.64 g/mol | [1] |

| CAS Number | 906099-89-6 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Water, DMSO, DMF |

Applications in Research and Drug Development

This compound serves as a crucial linker molecule in various advanced applications:

-

PROTAC® Development : It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG6 linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the E3 ligase and the target protein.

-

Antibody-Drug Conjugates (ADCs) : The terminal hydroxyl group can be functionalized to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The biotin group can be used for purification or as a secondary targeting moiety.

-

Surface Modification of Nanoparticles : this compound is employed to functionalize the surface of nanoparticles for targeted drug delivery. The biotin serves as a targeting ligand for cells that overexpress biotin receptors, often found in cancerous tissues.

-

Bioconjugation and Labeling : The biotin group's high affinity for avidin and streptavidin allows for its use in a wide range of detection, purification, and immobilization assays. The PEG spacer enhances the accessibility of the biotin moiety for binding.

Experimental Protocols

A key application of this compound is its conjugation to other molecules via its terminal hydroxyl group. One common reaction is its conversion to a phosphoramidite, enabling its incorporation into oligonucleotides during solid-phase synthesis.

Synthesis of Biotin-PEG6-Phosphoramidite

This protocol describes the conversion of the terminal alcohol of this compound to a phosphoramidite, a necessary step for its use in automated DNA/RNA synthesis.

Materials:

-

This compound

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Acetonitrile

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Triethylamine

Procedure:

-

Preparation: Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Cool the solution to 0°C in an ice bath. Add DIPEA to the solution, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Incubation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a small amount of saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine to yield the final Biotin-PEG6-phosphoramidite.

Note: Phosphoramidites are sensitive to moisture and oxidation. All glassware should be oven-dried, and all solvents should be anhydrous. The purified product should be stored under an inert atmosphere at -20°C.

Logical Workflow for this compound Application

The following diagram illustrates a typical workflow for the application of this compound in the development of a targeted drug delivery system.

Caption: Workflow for the functionalization and application of this compound.

References

An In-depth Technical Guide to Biotinylation using Biotin-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanisms, experimental protocols, and data analysis involved in the biotinylation of biomolecules using Biotin-PEG6-alcohol. Due to the inherent stability of the terminal hydroxyl group, this process requires a two-step approach involving activation of the alcohol followed by conjugation to the target molecule. This guide will explore the primary strategies for this activation and provide detailed methodologies for their implementation.

Core Concepts: The Chemistry of this compound Conjugation

This compound is a biotinylating reagent that features a biotin moiety for high-affinity binding to streptavidin and avidin, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary alcohol (hydroxyl group). Unlike more common biotinylating reagents that possess amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) groups, the hydroxyl group of this compound is not inherently reactive towards functional groups on proteins under physiological conditions. Therefore, a chemical activation step is mandatory to convert the hydroxyl group into a reactive species capable of forming a stable covalent bond with the target biomolecule.

There are two primary mechanistic strategies for the activation of this compound:

-

Strategy 1: Conversion of the Hydroxyl to a Good Leaving Group. This involves transforming the -OH group into a group that can be easily displaced by a nucleophile on the target molecule (e.g., an amine or thiol). A common method is tosylation.

-

Strategy 2: Oxidation of the Alcohol to a Reactive Carbonyl Group. This strategy involves oxidizing the primary alcohol to either an aldehyde or a carboxylic acid, which can then be reacted with specific functional groups on the target biomolecule.

The choice of activation strategy will depend on the available functional groups on the target molecule, the desired linkage chemistry, and the stability of the target to the required reaction conditions.

Mechanistic Pathways and Visualizations

The following sections detail the chemical transformations for each activation strategy.

Strategy 1: Activation via Tosylation

In this strategy, the hydroxyl group of this compound is converted to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The resulting tosyl group is an excellent leaving group, allowing for a subsequent nucleophilic substitution reaction by an amine or thiol group on the target protein.

Strategy 2: Activation via Oxidation

The primary alcohol of this compound can be oxidized to a carboxylic acid using a suitable oxidizing agent. The resulting Biotin-PEG6-COOH can then be activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated intermediate readily reacts with primary amines on the target protein to form a stable amide bond.

A Technical Guide to Biotin-PEG6-alcohol for Advanced Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Biotin-PEG6-alcohol is a high-purity bioconjugation reagent widely utilized in biomedical research and drug development. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin proteins, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a terminal primary alcohol group for versatile chemical modification. This guide provides a comprehensive overview of its commercial sources, technical specifications, and key applications, complete with experimental workflows and protocols.

Commercial Suppliers and Technical Specifications

For researchers sourcing this compound, several reputable commercial suppliers provide this reagent for research purposes. The quality and specifications are critical for experimental reproducibility. Below is a comparative summary of the key quantitative data from prominent suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| MedChem Express | HY-140893 | 906099-89-6 | C22H41N3O8S | 507.64 | 99.33% | -20°C (long term)[1][2] |

| BroadPharm | BP-22609 | 906099-89-6 | C22H41N3O8S | 507.7 | >98% | -20°C[3] |

| AxisPharm | AP10503 | Not Specified | Not Specified | 507.64 | ≥95% | Not Specified[4][5] |

| DC Chemicals | DC35052 | 906099-89-6 | C22H41N3O8S | 507.64 | Not Specified | Not Specified |

| MedKoo Biosciences | 571994 | 906099-89-6 | C22H41N3O8S | 507.64 | Not Specified | 0-4°C (short term), -20°C (long term) |

Note: Data is compiled from publicly available information from supplier websites. Researchers should always consult the lot-specific certificate of analysis for the most accurate data.

Core Applications and Methodologies

The unique trifunctional structure of this compound makes it a valuable tool in several research areas:

-

PROTAC Development: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a target protein-binding ligand to an E3 ligase-binding ligand.

-

Bioconjugation and Drug Delivery: The PEG spacer enhances the solubility and bioavailability of conjugated molecules. The biotin group allows for targeted delivery to cells or tissues expressing avidin/streptavidin systems.

-

Surface Functionalization: The alcohol group can be used to immobilize the biotin moiety onto surfaces (e.g., nanoparticles, biosensors) through esterification or other alcohol-reactive chemistries, enabling the capture of proteins, nucleic acids, or other biomolecules.

Experimental Workflow: Surface Immobilization

The following diagram illustrates a generalized workflow for activating a carboxylated surface and subsequently immobilizing this compound for affinity capture applications.

Caption: Workflow for surface functionalization using this compound.

Experimental Protocol: Biotinylation of an Amine-Containing Molecule

While this compound's primary alcohol is less reactive than NHS esters, it can be activated or used in reactions like esterification. However, a more common strategy involves using a biotin-PEG linker that is already functionalized with an amine-reactive group. The protocol below is adapted from standard protein biotinylation procedures and provides a framework for how such a reaction is typically performed.

Objective: To covalently attach a biotin-PEG linker to a protein via its primary amines (e.g., lysine residues). This protocol uses an amine-reactive biotin reagent (e.g., Biotin-PEG-NHS ester) as an illustrative example of a common biotinylation strategy.

1. Materials Required:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

-

Amine-reactive Biotin-PEG reagent (e.g., Biotin-PEG-NHS Ester)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the biotin reagent

-

Desalting column or dialysis cassette to remove excess, unreacted biotin

2. Reagent Preparation:

-

Protein Solution: Prepare the protein at a concentration of 1-10 mg/mL in amine-free Reaction Buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be removed by dialysis or buffer exchange.

-

Biotin Reagent Stock: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to create a 10 mM stock solution.

3. Calculation of Reagent Molar Ratio: The extent of biotinylation is controlled by the molar excess of the biotin reagent relative to the protein. A starting point is often a 10- to 20-fold molar excess.

-

Moles of Protein: (Volume of Protein (L) × Concentration of Protein (g/L)) / Molecular Weight of Protein (g/mol)

-

Volume of Biotin Reagent to Add: (Moles of Protein × Molar Excess Ratio) / Concentration of Biotin Stock (mol/L)

4. Biotinylation Reaction:

-

Add the calculated volume of the 10 mM biotin reagent stock solution to the protein solution.

-

Mix gently by pipetting or brief vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. The lower temperature is preferred to reduce the risk of protein degradation.

5. Reaction Quenching:

-

Stop the reaction by adding the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

-

The primary amines in the Tris buffer will react with and consume any excess NHS-ester reagent.

-

Incubate for 15 minutes at room temperature.

6. Removal of Excess Biotin:

-

To purify the biotinylated protein from unreacted biotin and reaction byproducts, use a desalting spin column or dialysis.

-

Follow the manufacturer's instructions for the chosen purification method, exchanging the buffer into a suitable storage buffer (e.g., PBS).

7. Confirmation of Biotinylation (Optional but Recommended):

-

Mass Spectrometry: Intact mass analysis can confirm the addition of biotin moieties by observing an increase in the protein's molecular weight.

-

Gel-Shift Assay: Incubating the biotinylated protein with streptavidin will result in a high-molecular-weight complex, which can be visualized as a "shift" on an SDS-PAGE gel compared to the protein alone.

This technical guide provides a foundational understanding of this compound for research professionals. For specific applications, optimization of reaction conditions, molar ratios, and purification methods is highly recommended.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. medkoo.com [medkoo.com]

- 3. This compound, 906099-89-6 | BroadPharm [broadpharm.com]

- 4. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 5. Biotin alcohol PEG | Biotin-PEG-alcohol | AxisPharm [axispharm.com]

safety and handling guidelines for Biotin-PEG6-alcohol

An In-depth Technical Guide to the Safety and Handling of Biotin-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule widely utilized in biomedical research and drug development. It incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a terminal primary hydroxyl group. This hydroxyl group serves as a chemical handle for further modification, allowing for the conjugation of this compound to a variety of biomolecules and surfaces. This guide provides comprehensive safety and handling information, along with detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is a biotinylation reagent that contains a primary hydroxyl group that can be derivatized. The PEG spacer enhances the solubility of molecules it is conjugated to.

| Property | Value |

| CAS Number | 906099-89-6 |

| Molecular Formula | C22H41N3O8S |

| Molecular Weight | 507.64 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF)[1] |

| Purity | Typically >95% or >98% depending on the supplier[1][2] |

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.[3][4]

Hazard Identification

-

GHS Classification: Not classified as hazardous.

-

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

-

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Rinse eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention. |

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Accidental Release: Wear appropriate personal protective equipment (PPE). Avoid dust formation. Sweep up the material and place it in a suitable container for disposal. Ensure adequate ventilation.

Handling and Storage

-

Handling: Handle in a well-ventilated area. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.

-

Storage:

-

Long-term: Store at -20°C for periods of months to years.

-

Short-term: Store at 0-4°C for days to weeks.

-

Keep the container tightly sealed in a dry and well-ventilated place.

-

Experimental Protocols

The terminal hydroxyl group of this compound is not directly reactive with most functional groups on biomolecules under physiological conditions. Therefore, it must first be "activated" to a more reactive species. Below are detailed protocols for the activation of the hydroxyl group and subsequent conjugation to a primary amine-containing biomolecule, such as a protein.

Activation of the Terminal Hydroxyl Group

There are several methods to activate the terminal alcohol. Two common methods are tosylation and conversion to an N-hydroxysuccinimide (NHS) ester.

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for nucleophilic substitution by amines or thiols.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round bottom flask under a nitrogen or argon atmosphere.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product (Biotin-PEG6-OTs).

Caption: Workflow for the tosylation of this compound.

This protocol converts the terminal hydroxyl group into an amine-reactive N-hydroxysuccinimide (NHS) ester via a carbonate intermediate.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round bottom flask under a nitrogen or argon atmosphere.

-

Add triethylamine (2.0 equivalents) to the solution.

-

Add N,N'-disuccinimidyl carbonate (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can often be used directly in the next step, or the product can be precipitated by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to obtain Biotin-PEG6-NHS ester.

Caption: Workflow for the synthesis of Biotin-PEG6-NHS ester.

Conjugation to a Protein

This protocol provides a general method for conjugating the activated Biotin-PEG6 linker (either tosylated or as an NHS ester) to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Activated Biotin-PEG6 linker (Biotin-PEG6-OTs or Biotin-PEG6-NHS)

-

Protein to be labeled

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the activated Biotin-PEG6 linker in a small amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Add a 10- to 50-fold molar excess of the activated Biotin-PEG6 linker solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.

-

Remove the excess, unreacted Biotin-PEG6 linker by size exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

-

The biotinylated protein is now ready for use or storage under conditions appropriate for the specific protein.

Caption: General workflow for protein biotinylation.

Applications in Research and Drug Development

This compound is a key component in several advanced applications:

-

PROTACs (Proteolysis Targeting Chimeras): The hydroxyl group can be derivatized to link to a ligand for a target protein or an E3 ligase, forming a PROTAC that induces targeted protein degradation.

-

Antibody-Drug Conjugates (ADCs): After activation, the linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

-

Immunoassays: Biotinylated proteins or other molecules are used in various assay formats, such as ELISA and Western blotting, for detection and quantification.

-

Surface Immobilization: The biotin moiety allows for the immobilization of conjugated molecules onto streptavidin-coated surfaces for applications in biosensors and affinity chromatography.

Conclusion

This compound is a valuable tool for researchers in the life sciences. Understanding its chemical properties, adhering to proper safety and handling guidelines, and employing appropriate activation and conjugation protocols are essential for its successful and safe use in the laboratory. The methodologies provided in this guide offer a solid foundation for the application of this versatile linker in a range of bioconjugation strategies.

References

A Technical Guide to Biotin-PEG6-alcohol (CAS: 906099-89-6) for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and methodologies associated with Biotin-PEG6-alcohol, a versatile tool in targeted protein degradation and biotinylation.

Introduction

This compound (CAS number 906099-89-6) is a chemical compound featuring a biotin molecule linked to a short polyethylene glycol (PEG) chain, terminating in a primary alcohol. This unique structure makes it a valuable reagent in biomedical research and drug development. Its primary application lies in its use as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][3] Additionally, the biotin moiety allows for the specific labeling and detection of molecules, making it a useful tool in various biochemical assays. This guide provides a comprehensive overview of the technical data, applications, and relevant experimental protocols for this compound.

Physicochemical Properties

This compound is a waxy solid that is soluble in dimethyl sulfoxide (DMSO).[4] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 906099-89-6 | |

| Molecular Formula | C22H41N3O8S | |

| Molecular Weight | 507.64 g/mol | |

| Purity | ≥95% to >99% (varies by supplier) | |

| Appearance | Waxy solid | |

| Solubility | Soluble in DMSO, Water, DCM, DMF | |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |

Core Applications in Research and Drug Development

The primary utility of this compound stems from its bifunctional nature, enabling its use in two major areas: as a linker in PROTAC synthesis and as a biotinylation reagent.

PROTAC Linker for Targeted Protein Degradation

This compound serves as a crucial building block in the synthesis of PROTACs. PROTACs are designed with three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG6 portion of this compound provides a flexible and hydrophilic spacer, which is often crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal alcohol group can be readily modified to attach a ligand for the target protein or the E3 ligase.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

Caption: PROTAC-mediated protein degradation pathway.

Biotinylation Reagent

The biotin component of this compound allows for the labeling of various molecules. Biotin has a very high affinity for streptavidin and avidin, a property that is widely exploited in various detection and purification techniques. The terminal alcohol group can be chemically modified to introduce reactive groups that can then be conjugated to proteins, nucleic acids, or other molecules of interest.

Experimental Protocols

While specific protocols will vary depending on the application, this section provides a general framework for the use of this compound in the context of PROTAC development and evaluation.

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step chemical synthesis process. The terminal hydroxyl group of this compound can be activated or converted to other functional groups (e.g., tosylate, mesylate, or halide) to facilitate its reaction with a ligand for either the target protein or the E3 ligase. The other end of the linker is then coupled to the second ligand. The exact synthetic route will depend on the chemical nature of the ligands being used.

A generalized workflow for PROTAC synthesis is depicted below.

Caption: General workflow for PROTAC synthesis.

In Vitro Evaluation of PROTAC-Induced Protein Degradation

A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cell-based assay using Western blotting.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control.

-

Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Clarify the lysates by centrifugation to remove cell debris.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

-

The experimental workflow for evaluating PROTAC-induced degradation is summarized in the following diagram.

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a highly valuable and versatile molecule for researchers in the fields of chemical biology and drug discovery. Its primary role as a linker in the synthesis of PROTACs has positioned it at the forefront of targeted protein degradation, a rapidly advancing therapeutic modality. The technical data and experimental frameworks provided in this guide offer a solid foundation for scientists and professionals to effectively utilize this compound in their research endeavors. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound is expected to grow.

References

The Tandem of Biotin and PEG Linkers: A Technical Guide to Biotechnological Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, the strategic modification of biomolecules is paramount to enhancing their efficacy, stability, and target specificity. Among the arsenal of bioconjugation tools, the combination of biotin and polyethylene glycol (PEG) linkers has emerged as a particularly powerful and versatile strategy. This technical guide provides an in-depth exploration of the core applications of biotin and PEG linkers, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to empower researchers in their scientific endeavors.

Fundamental Principles: The Synergy of Biotin and PEG

The utility of biotin-PEG linkers stems from the unique properties of each component. Biotin, a small vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This binding is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range, making it an ideal tool for labeling, detection, and purification.

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer. The process of covalently attaching PEG chains to a molecule, known as PEGylation, confers several advantageous properties. It can increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulatory half-life.[1] PEGylation can also enhance the solubility of hydrophobic molecules and shield them from enzymatic degradation and the host's immune system.[2][3]

The conjugation of biotin to a molecule via a PEG linker combines these benefits. The PEG spacer enhances the water solubility of the biotinylated molecule and provides a flexible arm that minimizes steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.[4] This synergistic combination has found widespread use in drug delivery, diagnostics, and affinity purification systems.

Quantitative Data for Design and Comparison

The selection of an appropriate biotin-PEG linker and the resulting impact on the modified molecule's properties are critical design considerations. The following tables summarize key quantitative data to aid in this process.

Table 1: Biotin-Avidin/Streptavidin Interaction Affinity

| Interacting Pair | Dissociation Constant (Kd) | Key Characteristics |

| Biotin - Avidin | ~10⁻¹⁵ M[5] | Extremely strong, rapid bond formation, stable over a wide range of pH and temperatures. Avidin is a glycoprotein with a basic isoelectric point (pI), which can sometimes lead to non-specific binding. |

| Biotin - Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | Similar high affinity to avidin. Streptavidin is non-glycosylated and has a near-neutral pI, reducing non-specific binding compared to avidin. |

| Monomeric Streptavidin - Biotin | ~10⁻⁷ - 10⁻⁸ M | Lower affinity, allowing for reversible binding which is advantageous in purification applications. |

Table 2: Impact of PEGylation on the Half-Life of Therapeutics

| Therapeutic Agent | PEG Size (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase |

| Interferon alfa-2b | 12 | 3 - 8 hours | ~40 hours | ~5 - 13 |

| Adenosine Deaminase | 5 (multiple linear) | Minutes | ~24-48 hours | Significant |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~3.5 hours | ~15-80 hours | ~4 - 23 |

| Recombinant IL-2 | 20 (branched) | ~10 minutes | >8 hours | >48 |

| Affibody-MMAE Conjugate | 4 | 19.6 min | 49.2 min | 2.5 |

| Affibody-MMAE Conjugate | 10 | 19.6 min | 219.0 min | 11.2 |

Table 3: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| ADC Target & Payload | PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition | Key Observation |

| HER2-Affibody-MMAE | No PEG | Baseline | Moderate | Short half-life limits efficacy. |

| HER2-Affibody-MMAE | 4 kDa | 6.5-fold higher than no PEG | Improved | Increased half-life improves tumor inhibition despite lower in vitro potency. |

| HER2-Affibody-MMAE | 10 kDa | 22.5-fold higher than no PEG | Most effective | Significant half-life extension leads to the best therapeutic outcome in vivo. |

| Anti-CD30 ADC | PEG2, PEG4, PEG8, PEG12 | Comparable EC50 values | Not specified | PEG linker length had minimal impact on in vitro potency in this specific ADC context. |

| Trastuzumab-DM1 | PEG6 vs. PEG26 | 17-fold higher with PEG26 | Not specified | Longer PEG spacer significantly reduced in vitro potency. |

Core Applications and Experimental Protocols

Targeted Drug Delivery

Biotin-PEG linkers are instrumental in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticle-based therapies. The biotin moiety can be used for pre-targeting strategies, where a biotinylated antibody is first administered and allowed to accumulate at the tumor site, followed by the administration of a streptavidin-conjugated drug.

PEGylation plays a crucial role in enhancing the pharmacokinetic properties of these targeted therapies. By increasing the size of the drug conjugate, PEGylation can leverage the Enhanced Permeability and Retention (EPR) effect, leading to passive accumulation in tumor tissues which have leaky vasculature and poor lymphatic drainage.

Figure 1: The Enhanced Permeability and Retention (EPR) effect in tumor tissue.

The DAR is a critical quality attribute of an ADC. HIC is a widely used method for its determination.

Materials and Reagents:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol

Procedure:

-

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the ADC sample.

-

Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

-

Integrate the peak area for each species.

-

Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

-

Figure 2: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

Diagnostic Assays

The high affinity of the biotin-streptavidin interaction is leveraged in a multitude of diagnostic assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunohistochemistry. The use of a biotinylated detection antibody followed by a streptavidin-enzyme conjugate provides a powerful signal amplification strategy, enhancing the sensitivity of the assay.

This protocol describes a typical sandwich ELISA for the quantification of an antigen.

Materials and Reagents:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antigen standard and samples

-

Biotinylated detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times.

-

Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Wash the plate five times.

-

Substrate Development: Add TMB substrate to each well and incubate until a color develops.

-

Stopping the Reaction: Add stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards and determine the concentration of the antigen in the samples.

References

- 1. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Strategic Advantage of PEG6 Spacers in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences. The extraordinarily strong and specific non-covalent interaction between biotin and avidin or streptavidin (with a dissociation constant, K_d, in the order of 10⁻¹⁴ to 10⁻¹⁵ M) provides a versatile and robust tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1] However, the efficiency of the biotin-avidin interaction can be significantly hampered by steric hindrance, especially when biotin is attached to bulky macromolecules.[2][3] This technical guide delves into the critical role of the Polyethylene Glycol (PEG) spacer, specifically the hexaethylene glycol (PEG6) linker, in overcoming these challenges and optimizing biotinylation-based assays.

The Multifaceted Role of the PEG6 Spacer

The incorporation of a PEG6 spacer arm between biotin and the target molecule is not merely a linker; it is a strategic modification that imparts several beneficial properties to the resulting conjugate. These advantages are crucial for the success of a wide range of applications, from immunoassays to targeted drug delivery.

Mitigating Steric Hindrance

The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[2] When biotin is directly conjugated to a large molecule, the accessibility of these binding pockets can be severely restricted, leading to inefficient capture and reduced assay sensitivity. The PEG6 spacer, with its extended and flexible chain, physically distances the biotin moiety from the surface of the conjugated molecule.[2] This increased spatial separation makes the biotin more accessible to the binding sites of avidin or streptavidin, thereby enhancing the binding efficiency.

Enhancing Solubility and Stability

Proteins and other biomolecules, when biotinylated, can sometimes exhibit reduced solubility, leading to aggregation and loss of function. Polyethylene glycol is a highly hydrophilic polymer that increases the overall water solubility of the biotinylated conjugate. This property is particularly advantageous when working with proteins that are prone to precipitation. Furthermore, the process of PEGylation is well-documented to enhance the stability of biomolecules by protecting them from proteolytic degradation and reducing immunogenicity.

Reducing Non-Specific Binding

The hydrophilic and flexible nature of the PEG chain creates a "shielding" effect around the biotinylated molecule. This "stealth" property minimizes non-specific hydrophobic and electrostatic interactions with other proteins or surfaces, a common cause of high background signals in assays like ELISA and Western blotting. The reduction in non-specific binding leads to an improved signal-to-noise ratio and more reliable data.

Data Presentation: The Impact of Spacer Arms on Biotin-Avidin/Streptavidin Interaction

While direct comparative kinetic data for a PEG6 spacer is not always available in a single study, the following table summarizes representative quantitative data from various sources to illustrate the effect of spacer arms on the biotin-avidin/streptavidin interaction. It is important to note that experimental conditions can influence these values.

| Parameter | No Spacer (Biotin) | Short Spacer (e.g., LC-Biotin) | Long PEG Spacer (e.g., PEG4/PEG6) | Reference(s) |

| Dissociation Constant (K_d) | ~10⁻¹⁵ M | ~10⁻¹⁵ M | ~10⁻¹⁴ - 10⁻¹⁵ M | |

| Association Rate Constant (k_on) | ~10⁷ M⁻¹s⁻¹ | Generally faster than no spacer | Can be faster than short spacers | |

| Dissociation Rate Constant (k_off) | ~10⁻⁶ s⁻¹ | Generally slower than no spacer | Can be slower than short spacers | |

| Binding Efficiency | Lower due to steric hindrance | Improved | Significantly Improved | |

| Solubility | Lower | Moderate | High |

Note: The binding affinity (K_d) of the biotin-streptavidin interaction is inherently very high. The primary advantage of the PEG spacer lies in improving the accessibility and effective concentration of biotin for binding, which is often reflected in a faster association rate (k_on) and overall higher binding efficiency in practical applications, rather than a dramatic change in the intrinsic dissociation constant.

Experimental Protocols

The following are detailed methodologies for key experiments involving biotinylation with a PEG6 spacer.

Protocol 1: Protein Biotinylation using NHS-PEG6-Biotin

This protocol describes the labeling of a protein with Biotin-PEG6-NHS ester, which reacts with primary amines (lysines and the N-terminus).

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG6-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Amine-free reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If buffers containing Tris or glycine are present, perform a buffer exchange into PBS.

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in DMF or DMSO to a concentration of 10 mM.

-

Biotinylation Reaction:

-

Calculate the required volume of the 10 mM Biotin-PEG6-NHS ester solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.

-

Add the calculated volume of the biotin reagent to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

-

Quantification of Biotinylation (Optional but Recommended): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Troubleshooting Biotinylation Reactions

| Problem | Possible Cause | Solution |

| Low Biotinylation Efficiency | Inactive (hydrolyzed) NHS-ester reagent. | Prepare the NHS-ester solution immediately before use. Do not store in solution. |

| Presence of primary amines (e.g., Tris, glycine) in the protein buffer. | Perform buffer exchange into an amine-free buffer like PBS. | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotin reagent to the protein. | |

| Protein Precipitation | Over-biotinylation leading to changes in protein pI and solubility. | Reduce the molar excess of the biotin reagent. |

| The protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |

| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification using dialysis or a desalting column. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate common applications where biotin-PEG6 linkers are instrumental.

Caption: Workflow of a sandwich ELISA utilizing a biotin-PEG6 conjugated detection antibody.

Caption: Immunoprecipitation workflow using a biotin-PEG6 labeled antibody for protein isolation.

Caption: Targeted drug delivery pathway utilizing a biotin-PEG6 linker for cell-specific targeting.

Conclusion

The PEG6 spacer is a critical component in modern biotinylation reagents, offering significant advantages over direct biotin conjugation or the use of shorter, more hydrophobic linkers. By mitigating steric hindrance, enhancing solubility and stability, and reducing non-specific binding, the PEG6 spacer empowers researchers to develop more sensitive, robust, and reliable assays. For professionals in drug development, the biocompatibility and "stealth" properties conferred by the PEG spacer are invaluable for creating targeted therapeutics with improved efficacy and reduced side effects. Understanding and leveraging the properties of the PEG6 spacer is therefore essential for anyone employing biotin-avidin technology in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Biotin-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for protein detection, purification, and immobilization. This document provides detailed protocols for labeling proteins with Biotin-PEG6-alcohol, a biotinylation reagent featuring a six-unit polyethylene glycol (PEG) spacer. The PEG linker enhances the water solubility of the labeled protein and extends the biotin moiety from the protein surface, which can reduce steric hindrance and improve its accessibility for binding to streptavidin.

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on proteins. Therefore, this guide outlines two primary strategies for achieving conjugation:

-

Activation of this compound: The terminal hydroxyl group of the biotin reagent is chemically activated to create a reactive species that can subsequently be coupled to nucleophilic residues on the protein, primarily the amine groups of lysine residues.

-

Activation of Protein Carboxyl Groups: The carboxyl groups of aspartic and glutamic acid residues on the protein are activated to become reactive towards the hydroxyl group of this compound.

These protocols are designed to provide a comprehensive guide for researchers, including reaction conditions, purification of the biotinylated protein, and methods for quantifying the degree of biotin incorporation.

Quantitative Data Summary

The efficiency of protein biotinylation can be influenced by several factors, including the concentration of reactants, pH, and reaction time. The following tables summarize typical reaction parameters for the described protocols. It is recommended to optimize these conditions for each specific protein and application.

Table 1: Reaction Parameters for Activation of this compound and Conjugation to Protein Amines

| Parameter | Method 1: Tosylation | Method 2: CDI Activation |

| Activation Reagent | p-Toluenesulfonyl chloride (TsCl) | 1,1'-Carbonyldiimidazole (CDI) |

| Molar Excess of Activating Agent (to this compound) | 1.2 - 2.0 equivalents | 1.1 - 1.5 equivalents |

| Activation Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | Anhydrous Acetonitrile or DMF |

| Activation Temperature & Time | 0°C to room temperature, 2-4 hours | Room temperature, 1-2 hours |

| Protein Functional Group Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |

| Protein Conjugation Buffer | 0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0 | 0.1 M Sodium Bicarbonate or PBS, pH 8.0-9.0 |

| Molar Excess of Activated Biotin (to Protein) | 10 - 50 fold | 10 - 50 fold |

| Conjugation Temperature & Time | 4°C to room temperature, 4-24 hours | 4°C to room temperature, 4-24 hours |

| Typical Biotin-to-Protein Ratio Achieved | 2 - 8 | 2 - 8 |

Table 2: Reaction Parameters for Activation of Protein Carboxyl Groups and Conjugation to this compound

| Parameter | Method 3: EDC/NHS Activation |

| Activation Reagents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) |

| Protein Functional Group Target | Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus) |

| Activation Buffer | 0.1 M MES buffer, pH 4.7-6.0 |

| Molar Excess of EDC (to Protein Carboxyls) | 2 - 10 fold |

| Molar Excess of NHS (to Protein Carboxyls) | 5 - 20 fold |

| Activation Temperature & Time | Room temperature, 15-30 minutes |

| Conjugation Buffer | Reaction buffer adjusted to pH 7.2-8.0 |

| Molar Excess of this compound (to Protein) | 20 - 100 fold |

| Conjugation Temperature & Time | Room temperature, 2-4 hours |

| Typical Biotin-to-Protein Ratio Achieved | 1 - 5 |

Experimental Protocols

Method 1: Protein Biotinylation via Tosylation of this compound

This two-step protocol first activates the hydroxyl group of this compound with tosyl chloride to form a tosylate, which is a good leaving group. The activated Biotin-PEG6-tosylate is then reacted with the primary amine groups on the protein.

Step 1: Activation of this compound (Tosylation)

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round bottom flask

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the organic layer with 5% HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain Biotin-PEG6-tosylate.

-

Step 2: Conjugation of Biotin-PEG6-tosylate to Protein

-

Materials:

-

Biotin-PEG6-tosylate (from Step 1)

-

Protein of interest

-

0.1 M Sodium Bicarbonate buffer or PBS, pH 8.5

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction tubes

-

-

Procedure:

-

Prepare a 1-10 mg/mL solution of the protein in 0.1 M Sodium Bicarbonate buffer, pH 8.5.

-

Prepare a 10-50 mM stock solution of Biotin-PEG6-tosylate in DMF or DMSO.

-

Add the desired molar excess (e.g., 20-fold) of the Biotin-PEG6-tosylate stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing.